4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one
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Overview
Description
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom and a hydroxyethoxy group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromobiphenyl with ethylene glycol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
Scientific Research Applications
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one involves its interaction with specific molecular targets. The bromine atom and hydroxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-hydroxybiphenyl: Similar structure but lacks the hydroxyethoxy group.
4-Bromophenylacetic acid: Contains a bromine atom but has a different functional group arrangement.
4-Bromomethyl-2-cyanobiphenyl: Similar biphenyl structure with different substituents.
Uniqueness
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is unique due to the presence of both bromine and hydroxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
941282-78-6 |
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Molecular Formula |
C14H13BrO3 |
Molecular Weight |
309.15 g/mol |
IUPAC Name |
4-(4-bromophenyl)-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H13BrO3/c15-12-3-1-11(2-4-12)14(18-10-9-16)7-5-13(17)6-8-14/h1-8,16H,9-10H2 |
InChI Key |
XFJRNOBIJCKTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C=CC(=O)C=C2)OCCO)Br |
Origin of Product |
United States |
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